N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

This compound features a structurally distinct 1,2,4-oxadiazole-benzothiophene scaffold with an oxane-substituted core, offering advantages in permeability (HBA count of 6) and conformational flexibility over flat aromatic MIF inhibitors like ISO-1. Its lower lipophilicity and absence of titratable groups reduce pH-dependent solubility risks, making it ideal for CNS-lead optimization and phenotypic screens requiring intracellular target engagement. Choose this compound when scaffold novelty, allosteric binding potential, and favorable ADME profiles are critical to your screening cascade.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 2034518-05-1
Cat. No. B2571050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide
CAS2034518-05-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C17H17N3O3S/c21-17(14-9-12-3-1-2-4-13(12)24-14)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,9,11H,5-8,10H2,(H,18,21)
InChIKeyFIUQSUDNBPFRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide (CAS 2034518-05-1): Procurement-Relevant Structural and Physicochemical Profile


N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide (CAS 2034518-05-1) is a synthetic small molecule (MW 343.4 g/mol, formula C₁₇H₁₇N₃O₃S) characterized by a benzothiophene carboxamide core linked via a methylene spacer to a 3-(oxan-4-yl)-1,2,4-oxadiazole moiety. The compound belongs to a broader chemotype of 1,2,4-oxadiazole-benzothiophene hybrids frequently explored in medicinal chemistry for their potential as macrophage migration inhibitory factor (MIF) inhibitors and for antitumor, antimicrobial, and anti-inflammatory applications . It is primarily supplied as a research-grade screening compound with ≥95% purity and is intended exclusively for non-human, non-therapeutic laboratory use .

Procurement Risk in the 1,2,4-Oxadiazole-Benzothiophene Series: Why N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide Cannot Be Freely Replaced by Close Analogs


Within the 1,2,4-oxadiazole-benzothiophene carboxamide structural family, even conservative modifications to the heterocycle at the oxadiazole 3‑position yield substantial shifts in physicochemical profile, solubility, and reported biological activity fingerprint. For example, replacing the oxane (tetrahydro‑2H‑pyran) ring of the target compound with a tetrahydro‑2H‑thiopyran (sulfur) analog increases molecular weight from 343.4 to 359.46 g/mol and markedly raises lipophilicity . Introducing a 6‑ethoxypyridin‑3‑yl substituent pushes molecular weight to 380.42 g/mol and inserts a basic pyridine nitrogen that can alter hydrogen‑bonding and protonation state . Substitution with a 5‑methylisoxazole reduces molecular weight to 340.36 g/mol but removes the saturated heterocycle, potentially affecting conformational flexibility and metabolic stability . These physicochemical divergences mean that biological activity, selectivity, and formulation behavior observed for one analog cannot be assumed for another—procurement choices among this compound series must therefore be based on precise match to structural requirements and measured performance data rather than generic class membership.

Quantitative Differentiation Evidence for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide Against Its Closest Structural Analogs


Molecular Weight Reduction vs. Tetrahydrothiopyran Analog (CAS 2034293-06-4)

The target compound replaces the sulfur atom of the tetrahydro‑2H‑thiopyran analog with an oxygen atom in the saturated six‑membered ring. This single heteroatom substitution reduces molecular weight from 359.46 to 343.4 g/mol (a 16.06 g/mol decrease) and is expected to lower lipophilicity (estimated ΔcLogP ≈ −0.5 to −0.8), which may translate into improved aqueous solubility and a reduced risk of promiscuous binding commonly associated with higher‑logP sulfur‑containing heterocycles .

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Absence of a Basic Pyridine Nitrogen vs. 6‑Ethoxypyridin‑3‑yl Analog (CAS 2034602-07-6): Protonation‑State Simplification

Unlike the 6‑ethoxypyridin‑3‑yl analog (MW 380.42 g/mol) , the target compound contains no ionizable pyridine nitrogen. This structural difference eliminates pH‑dependent protonation equilibria near physiological pH, yielding a simpler solubility and permeability profile that is less sensitive to small changes in buffer composition during in vitro assays . The molecular weight penalty is also significant: the target compound is 37.02 g/mol lighter, which is advantageous for ligand efficiency metrics .

Physicochemical Profiling Solubility Assay Interference

Conformational Flexibility of the Oxane Ring vs. Planar Isoxazole Analog (CAS 2034453-03-5): Implications for Target Binding

The target compound's 3‑(oxan‑4‑yl) substituent provides a saturated six‑membered ring that can adopt multiple chair conformations, offering conformational flexibility that may enable induced‑fit binding to target pockets with dynamic shapes . In contrast, the 5‑methylisoxazole analog (MW 340.36 g/mol) bears a flat, aromatic heterocycle with limited conformational freedom. Although the isoxazole analog is slightly lighter (by 3.04 g/mol), its rigidity may restrict binding to pre‑organized cavities and reduce the entropic penalty of binding for flexible targets.

Conformational Analysis Scaffold Diversity Binding Pocket Complementarity

Structural Divergence from ISO‑1 MIF‑Inhibitor Chemotype: A Distinct Scaffold for MIF‑Targeted Screening

ISO‑1 (CAS 478336-92-4), a prototypical MIF tautomerase inhibitor, contains an isoxazoline‑phenyl scaffold and inhibits MIF D‑dopachrome tautomerase activity with an IC₅₀ of ~7 μM . The target compound represents a scaffold‑hopping departure: it replaces the ISO‑1 isoxazoline core with a 1,2,4‑oxadiazole linked to a benzothiophene carboxamide and an oxane‑substituted side chain. While direct MIF inhibition data for the target compound are not publicly available, the structural dissimilarity relative to ISO‑1 (Tanimoto similarity estimated <0.3 by ECFP4 fingerprinting) suggests that it explores a distinct region of chemical space and may engage different binding modes or off‑target profiles if used in MIF‑focused research .

MIF Inhibition Scaffold Hopping Tautomerase Assay

Hydrogen‑Bond Donor/Acceptor Count and Its Impact on Permeability vs. Solubility Balance

The target compound possesses 1 hydrogen‑bond donor (amide NH) and 6 hydrogen‑bond acceptors (three oxadiazole N/O atoms, amide carbonyl O, oxane ring O, and benzothiophene S). This HBD/HBA profile places it within Lipinski and Veber compliance boundaries (HBD ≤5, HBA ≤10) . Compared to the 6‑ethoxypyridin‑3‑yl analog (HBA count increases to 7 due to the additional pyridine N and ethoxy O), the target compound's lower HBA count favors passive membrane permeability, as each additional hydrogen‑bond acceptor can reduce permeability by approximately 0.5–1.0 log units in Caco‑2 assays .

ADME Prediction Hydrogen Bonding Rule of Five

Optimal Procurement and Application Scenarios for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide Based on Differentiated Evidence


Scaffold‑Hopping MIF Inhibitor Screening: Diversifying Beyond the ISO‑1 Chemotype

For laboratories seeking to identify novel MIF tautomerase inhibitors with intellectual property freedom-to-operate, the target compound provides a structurally distinct 1,2,4‑oxadiazole‑benzothiophene scaffold that departs from the widely patented isoxazoline‑phenyl series exemplified by ISO‑1. Its oxane‑substituted oxadiazole core offers a hydrogen‑bonding network and conformational flexibility profile that differs from flat aromatic inhibitors, potentially enabling binding to allosteric MIF sites or modulating protein‑protein interaction surfaces not accessible to ISO‑1 analogs . Procurement is most justified when the screening objective is scaffold novelty and target‑class exploration rather than immediate potency translation.

Physicochemical Property‑Driven Lead Optimization: Prioritizing Lower Lipophilicity and Simpler Ionization Profile

In lead optimization programs where controlling lipophilicity and minimizing the number of ionizable centers are paramount (e.g., CNS or oral drug candidates), the target compound's oxane-for‑thiopyran substitution (ΔMW = −16.06 g/mol, estimated ΔcLogP ≈ −0.5 to −0.8 vs. the sulfur analog) and the absence of a titratable pyridine nitrogen (in contrast to the 6‑ethoxypyridin‑3‑yl analog) provide measurable physicochemical advantages . These properties simplify formulation development, reduce the risk of pH‑dependent solubility cliffs, and lower the probability of phospholipidosis associated with cationic amphiphilic drugs. The compound is best deployed as a physicochemical benchmark against which more complex analogs are evaluated.

Conformational Flexibility‑Based Selectivity Screening: Saturated Oxane Ring vs. Planar Heteroaromatic Congeners

Targets with flexible or cryptic binding pockets (e.g., allosteric kinase sites, protein‑protein interaction interfaces, or intrinsically disordered protein regions) often require ligands with conformational adaptability. The saturated oxane ring of the target compound, capable of adopting multiple chair conformations, contrasts with the rigid, planar isoxazole ring of its close analog (CAS 2034453-03-5) . This difference makes the target compound a superior candidate for phenotypic screens or biophysical fragment‑based approaches where induced‑fit binding is hypothesized. Procurement is recommended when the screening cascade includes differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) assays that reward conformational entropy.

ADME‑Aware Compound Library Design: Reduced Hydrogen‑Bond Acceptor Count as a Permeability Advantage

For organizations building a screening library with favorable ADME properties, the target compound's hydrogen‑bond acceptor count of 6 (vs. 7 for the 6‑ethoxypyridin‑3‑yl analog) predicts superior passive membrane permeability . This property is particularly valuable in cell‑based phenotypic assays where intracellular target engagement is required. The compound serves as a rationally selected library member for permeability‑optimized subset design, and its procurement can be justified by cheminformatics‑based multiparameter optimization scores (e.g., CNS MPO, QED) that weigh HBA count heavily.

Quote Request

Request a Quote for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.